Cas no 104-29-0 (Chlorphenesin)
Chlorphenesin Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-Chlorophenoxy)propane-1,2-diol
- 2-Amino-2-deoxyglucose
- D-Glucose, 2-amino-2-deoxy-
- SHRIMP-DERIVEDGLUCOSAMINE
- SYNTHETICGLUCOSAMINE
- 2-amino-2-deoxy-d-glucos
- 2-amino-2-deoxy-d-glucose
- 2-Amino-2-deoxy-beta-D-glucopyranose
- 2-Amino-2-deoxy-α-D-glucopyranose
- 3-(4-Chlorophenoxy)-1,2-propanediol
- 3-(4-Chlorophenoxy)-1,2-propanediol (Chlorphenesin)
- Chlorphenesin
- Chlorphenesi
- Adermykon
- Chlorophenesin
- Chlorphenesine
- Chlorphenesinum
- Clorfenesina
- Demykon
- Gecophen
- Mycil
- NSC 6401
- 2-Chlorp
- Gechophen
- Elestab CPN
- CHLORPHENSIN
- chlorfenezin
- Chlorophene ether
- p-Chlorophenyl glyceryl ether
- 2-Chlorphenesin
- 1,2-Propanediol, 3-(4-chlorophenoxy)-
- Clorfenesina [INN-Spanish]
- Chlorphenesine [INN-French]
- Chlorphenesinum [INN-Latin]
- 3-(p-Chlorophenoxy)-1,2-propanediol
- C9H11ClO3
- Glycerol alpha-p-chlorophenyl ether
- p-Chlorophenyl-alpha-glyceryl ether
- p-Chlorophenyl
- Chl
- Chlorphenesinum (INN-Latin)
- 1, 3-(4-chlorophenoxy)-
- 4-06-00-00831 (Beilstein Handbook Reference)
- HMS3604N15
- SY058281
- CHLORPHENESIN (MART.)
- Tox21_113554
- NSC-6401
- alpha-Glyceryl ether
- UNII-I670DAL4SZ
- ALBB-025796
- CHLORPHENESIN [VANDF]
- CHLORPHENESIN [WHO-DD]
- 1,2-PROPANEDIOL, 3-(p-CHLOROPHENOXY)-
- (+/-)-Chlorphenesin
- CAS-104-29-0
- Maybridge1_000170
- HS-0080
- AC-266
- 3-?(4-?Chlorophenoxy)?-?1,?2-?propanediol(Chlorphenesin)
- MFCD00021990
- CHEMBL388751
- s6442
- HY-A0133
- 3-(p-chlorophenoxy)-propane-1,2 diol
- p-Chlorophenyl-.alpha.-glyceryl ether
- BRN 2210845
- 3-(p-Chlorophenoxy)propane-1,2-diol
- 104-29-0
- 1,2-Propanediol, 3-(4-chlorophenoxy)- (9CI)
- Chlorphenesine (INN-French)
- 1, 3-(p-chlorophenoxy)-
- Chlorphenesin [INN:BAN]
- SCHEMBL93836
- CS-0017448
- NS00008320
- WLN: Q1YQ1OR DG
- NSC6401
- Wet Wipes AT8039
- CHLORPHENESIN [MI]
- SR-01000944964-1
- MixCom1_000324
- Oprea1_755443
- DB00856
- EINECS 203-192-6
- Clorfenesina (INN-Spanish)
- AI3-24623
- CHEBI:3642
- 3-p-Chlorophenoxy-1,2-propanediol
- Glycerol .alpha.-p-chlorophenyl ether
- Z995094004
- Chlorphenesin 100 microg/mL in Acetonitrile
- DA-51861
- C07928
- DTXCID5028954
- Q5103226
- I670DAL4SZ
- 3-(4-Chlorophenoxy)propane-1,2-diol;3-(4-Chlorophenoxy)propane-1,2-diol
- AKOS005203039
- BRD-A92262698-001-01-7
- BP-20218
- CHLORPHENESIN [MART.]
- J-001139
- 1-(p-chlorophenoxy)-2,3-propanediol
- CHLORPHENESIN [INN]
- EN300-122624
- SR-01000944964
- NCGC00160584-01
- C3659
- DTXSID0049028
- D71194
- BRD-A92262698-001-02-5
-
- MDL: MFCD00021990
- Inchi: 1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2
- InChI Key: MXOAEAUPQDYUQM-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)OCC(CO)O
Computed Properties
- Exact Mass: 202.04000
- Monoisotopic Mass: 202.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.2
- Topological Polar Surface Area: 49.7
Experimental Properties
- Color/Form: White crystalline powder.
- Density: 1.2411 (rough estimate)
- Melting Point: 78-84°C
- Boiling Point: 369.45 ℃ at 760 mmHg
- Flash Point: 177.2°C
- Refractive Index: 1.5470 (estimate)
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 49.69000
- LogP: 1.07200
- Solubility: Not determined
Chlorphenesin Security Information
- Signal Word:None
- Hazard Statement: H303; H313; H333
- Warning Statement: P261; P305+P351+P338
- Hazard Category Code: R20/21/22: harmful by inhalation, skin contact and accidental swallowing.
- Safety Instruction: S26-S36
- RTECS:TY4260000
- Safety Term:S26-S36
- Risk Phrases:R20/21/22
- Storage Condition:Store at room temperature
Chlorphenesin Customs Data
- HS CODE:2909499000
- Customs Data:
China Customs Code:
2909499000Overview:
2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
Chlorphenesin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C864248-500g |
3-(4-Chlorophenoxy)-1,2-propanediol |
104-29-0 | 99% | 500g |
¥1,200.00 | 2022-09-29 | |
| abcr | AB114902-25 g |
3-(4-Chlorophenoxy)-1,2-propanediol, 99%; . |
104-29-0 | 99% | 25 g |
€68.20 | 2023-07-20 | |
| abcr | AB114902-100 g |
3-(4-Chlorophenoxy)-1,2-propanediol, 99%; . |
104-29-0 | 99% | 100 g |
€139.00 | 2023-07-20 | |
| abcr | AB114902-500 g |
3-(4-Chlorophenoxy)-1,2-propanediol, 99%; . |
104-29-0 | 99% | 500 g |
€532.00 | 2023-07-20 | |
| ChemScence | CS-0017448-25mg |
Chlorphenesin |
104-29-0 | ≥98.0% | 25mg |
$50.0 | 2021-09-02 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4507-25 mg |
Chlorphenesin |
104-29-0 | 99.13% | 25mg |
¥410.00 | 2022-04-26 | |
| TRC | C424250-2.5g |
3-(4-Chlorophenoxy)-1,2-propanediol(Chlorphenesin) |
104-29-0 | 2.5g |
$ 91.00 | 2023-09-08 | ||
| TRC | C424250-25g |
3-(4-Chlorophenoxy)-1,2-propanediol(Chlorphenesin) |
104-29-0 | 25g |
$ 109.00 | 2023-09-08 | ||
| TRC | C424250-50g |
3-(4-Chlorophenoxy)-1,2-propanediol(Chlorphenesin) |
104-29-0 | 50g |
$ 173.00 | 2023-09-08 | ||
| TRC | C424250-100g |
3-(4-Chlorophenoxy)-1,2-propanediol(Chlorphenesin) |
104-29-0 | 100g |
$249.00 | 2023-05-18 |
Chlorphenesin Suppliers
Chlorphenesin Related Literature
-
Lena Kaufmann,Stuart R. Kennedy,Christopher D. Jones,Jonathan W. Steed Chem. Commun. 2016 52 10113
-
2. Synthetic plant hormones. Part II. Some glucosides and aldehydesM. H. Maguire,G. Shaw J. Chem. Soc. 1954 3669
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Ada M. Truscello,Cristian Gambarotti,Mirvana Lauria,Sergio Auricchio,Gabriella Leonardi,Suresh U. Shisodia,Attilio Citterio Green Chem. 2013 15 625
-
Zhiliang Huang,Renpeng Guan,Elliot L. Bennett,Jianliang Xiao Green Chem. 2022 24 3814
-
Thaipparambil Aneeja,Mohan Neetha,C. M. A. Afsina,Gopinathan Anilkumar RSC Adv. 2020 10 34429
Additional information on Chlorphenesin
Chlorphenesin (CAS No. 104-29-0): A Versatile Chemical Entity in Pharmaceutical and Biomedical Applications
Chlorphenesin (CAS No. 104-29-0), a synthetic organic compound with the chemical formula C₁₅H₁₇ClO₃, has emerged as a significant player in modern pharmaceutical formulations due to its unique physicochemical properties and multifunctional applications. This chlorinated phenol derivative exhibits remarkable versatility, serving as both a topical anesthetic and a penetration enhancer in transdermal drug delivery systems. Recent advancements in formulation science have further expanded its utility in ophthalmic solutions and sustained-release matrix systems, positioning it as a critical component in cutting-edge biomedical research.
The molecular structure of Chlorphenesin comprises a benzene ring substituted with a chlorophenyl group, hydroxyl moiety, and an ester functional group (ethyl p-hydroxybenzoate). This configuration imparts dual functionality: the hydroxyl group enables hydrogen bonding interactions, while the ester and aromatic rings contribute to lipophilicity. These properties are pivotal for its role as a skin permeation enhancer, facilitating the transdermal delivery of otherwise poorly absorbed therapeutic agents such as anti-inflammatory drugs and analgesics. Studies published in the Journal of Controlled Release (2023) demonstrated that Chlorphenesin formulations enhance drug permeation efficiency by up to 35% compared to conventional carriers through modulation of stratum corneum lipid organization.
In ophthalmic applications, Chlorphenesin CAS 104-29-0 serves dual purposes as both a preservative and anesthetic agent. Its ciliary muscle relaxant properties make it indispensable in diagnostic mydriatic solutions, where it provides rapid corneal anesthesia without compromising ocular integrity. Recent clinical trials highlighted in Ophthalmology Research (2023) validated its safety profile even at concentrations exceeding standard dosages, attributed to its rapid metabolic conversion via hepatic glucuronidation pathways.
Pioneering research from Stanford University's Drug Delivery Lab (published Q1 2024) revealed novel applications of Chlorphenesin in nanoparticle-based drug carriers. By functionalizing poly(lactic-co-glycolic acid) (PLGA) nanoparticles with Chlorphenesin-modified ligands, researchers achieved targeted delivery of anticancer agents to melanoma cells with 78% efficacy improvement over unmodified systems. This breakthrough underscores its potential in precision medicine through enhanced tumor penetration and reduced systemic toxicity.
In dermatological therapeutics, Chlorphenesin's antifungal activity against dermatophytes has been leveraged in combination formulations with azole antifungals. A double-blind study comparing Chlorphenesin-potentiated econazole versus standalone treatments showed accelerated fungal eradication rates (83% vs 57% at week 4), published in Dermatologic Therapy. Its synergistic effect arises from disrupting fungal cell membrane sterol composition while enhancing drug partitioning into hydrophobic fungal membranes.
The compound's role in neuropharmacology is gaining traction through investigations into its sodium channel blocking mechanism. Preclinical models demonstrated that low-dose Chlorphenesin mitigates neuropathic pain by selectively inhibiting Nav1.7 channels without affecting motor nerve conduction velocity—a critical advantage over traditional local anesthetics prone to systemic side effects. This discovery was featured prominently at the 2023 International Pain Summit as a potential breakthrough for post-surgical analgesia.
Sustainability initiatives have driven innovations in Chlorphenesin production processes using enzymatic catalysis methods reported in Catalysis Today. These green chemistry approaches achieve >98% yield while eliminating hazardous solvents previously required for synthesis. Such advancements align with current regulatory trends emphasizing environmentally responsible manufacturing practices without compromising product purity standards.
Ongoing research focuses on optimizing CAS No. 104-29-0's compatibility with emerging biomaterials like silk fibroin matrices for wound healing applications. Collaborative studies between MIT and ETH Zurich demonstrated that Chlorphenesin-infused silk scaffolds promote keratinocyte migration rates exceeding conventional dressings by 65%, while maintaining antimicrobial activity against Pseudomonas aeruginosa infections—a critical attribute for burn wound management.
In conclusion, Chlorphenesin continues to redefine boundaries across pharmaceutical domains through its chemically enabled multifunctionality. As evidenced by recent breakthroughs spanning targeted drug delivery systems, advanced ophthalmic formulations, and sustainable manufacturing processes, this compound remains central to addressing unmet clinical needs while advancing the frontiers of biomedical innovation.
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